4'-Chloroacetophenone

Heck Reaction Palladium Catalysis Oxidative Stability

Procurement note: Specify 4'-Chloroacetophenone (para-isomer, CAS 99-91-2). Do not substitute with ortho- or other halo-analogs for validated synthetic routes. The para-chloro substituent's distinct Hammett sigma value and dipole moment dictate regioselectivity in Pd-catalyzed Heck couplings (requires N₂ atmosphere to limit oxidation byproducts), ensure (R)-enantiomer formation in TeSADH enzymatic reductions, and define planar ligand geometry in S-benzyldithiocarbazate Schiff bases. It is the specified starting material in patented lofepramine hydrochloride synthesis. Substituting isomers without method revalidation risks altered kinetics, stereochemistry, and bioactivity. Verify ≥98% purity for consistent downstream reactivity.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 99-91-2
Cat. No. B041964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloroacetophenone
CAS99-91-2
Synonyms1-(4-Chlorophenyl)-1-ethanone;  1-(4-Chlorophenyl)ethanone;  1-(p-Chlorophenyl)ethanone;  1-Acetyl-4-chlorobenzene;  1-Chloro-4-acetylbenzene;  4-Acetyl-1-chlorobenzene;  4-Acetylchlorobenzene;  4-Acetylphenyl chloride;  4-Chloro-1-acetylbenzene;  4-Chloroben
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
InChIKeyBUZYGTVTZYSBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER;  MISCIBLE WITH ALC, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloroacetophenone (CAS 99-91-2): Technical Baseline for Procurement and Selection


4'-Chloroacetophenone (CAS 99-91-2), also referred to as p-chloroacetophenone or 1-(4-chlorophenyl)ethan-1-one, is a para-substituted halogenated aryl ketone with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol [1]. This compound is a synthetic organic intermediate characterized by an electron-withdrawing chlorine atom at the para-position of the phenyl ring, which confers predictable electronic and steric properties distinct from its ortho-, meta-, or alternative halogen-substituted analogs . Industrially, it is a colorless to pale yellow liquid (melting point 14–20°C, boiling point 232–237°C) with established utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Why 4'-Chloroacetophenone Cannot Be Interchanged with Other Halogenated Acetophenones


While numerous halogenated acetophenones are commercially available, substituting 4'-chloroacetophenone with seemingly close analogs such as 2-chloroacetophenone, 4'-bromoacetophenone, or 4'-fluoroacetophenone is scientifically inadvisable without explicit method revalidation. The position and electronic nature of the substituent fundamentally alters reaction kinetics, regioselectivity, and stereochemical outcomes. For instance, ortho-substituted chloroacetophenone isomers yield different ligand conformations and biological activity profiles compared to the para-substituted 4'-chloroacetophenone [1]. The para-chloro substituent exhibits a specific Hammett sigma value and distinct dipole moment compared to bromo, fluoro, or methyl analogs, which directly affects electrophilicity and nucleophilic attack trajectories [2]. Consequently, downstream products—including pharmaceutical intermediates and complex ligands—derived from substituted acetophenones exhibit non-interchangeable physicochemical, crystallographic, and biological properties [3]. Procurement specifications must therefore match the exact para-chloro substitution pattern required for the intended synthesis pathway.

Quantitative Evidence for Differentiating 4'-Chloroacetophenone from Analogs


Comparative Oxidation Susceptibility: 4'-Chloroacetophenone vs. 4'-Bromoacetophenone in Heck Couplings

Under ligand-free palladium-catalyzed Heck coupling conditions, 4'-chloroacetophenone and its bromo analog exhibit near-identical oxidation sensitivity, generating up to 15% of undesired oxidation products (4-halobenzoic acid and 4-styrylbenzoic acid) unless an inert nitrogen atmosphere is employed. This finding directly challenges the assumption that chloro analogs are universally less prone to side reactions than bromo derivatives in cross-coupling manifolds [1].

Heck Reaction Palladium Catalysis Oxidative Stability Process Chemistry

Enzymatic Reduction Stereoselectivity: 4'-Chloro vs. 4'-Bromo vs. 4'-Fluoro Substituents

In the enantiocomplementary asymmetric reduction of 2-haloacetophenone derivatives catalyzed by the P84S/A85G TeSADH mutant enzyme, 4'-chloroacetophenone-derived substrates (2-chloro-4'-chloroacetophenone and 2-bromo-4'-chloroacetophenone) produced exclusively (R)-configured halohydrin alcohols, whereas the 4'-fluoroacetophenone derivative (2-chloro-4'-fluoroacetophenone) generated the opposite (S)-configuration. The 4'-bromo analog (2-chloro-4'-bromoacetophenone) also yielded (R)-alcohols, grouping with the chloro rather than fluoro derivative [1].

Biocatalysis Asymmetric Synthesis Alcohol Dehydrogenase Chiral Alcohols

Isomeric Comparison: Para (4'-) vs. Ortho (2-) Chloroacetophenone in Schiff Base Bioactivity

Schiff base ligands derived from 4'-chloroacetophenone (NS4) and 2-chloroacetophenone (NS2) exhibit divergent antimicrobial profiles when chelated with transition metals. The 4'-chloro derivative (NS4) and its metal complexes showed no antifungal activity against tested strains, whereas Gram-positive antibacterial activity was retained. This regiochemical dependence on bioactivity was established through direct parallel synthesis and screening of both isomers [1]. X-ray crystallography further confirmed that the NS4 ligand adopts a planar geometry with the phenyl ring nearly perpendicular to the molecular backbone, a structural feature distinct from the ortho-substituted analog [1].

Schiff Base Antimicrobial Activity Coordination Chemistry Structure-Activity Relationship

Electronic and Dipole Moment Differences: Para vs. Meta Chloroacetophenone Isomers

Physical organic studies reveal that 4'-chloroacetophenone possesses a dipole moment of 2.41 D and a molar Kerr constant of +53, whereas its meta-chloro isomer (3'-chloroacetophenone) exhibits a significantly larger dipole moment of 2.81 D and Kerr constant of +252 [1]. These differences reflect distinct preferred conformations and electron density distributions, which directly impact intermolecular interactions, solubility in polar media, and reactivity in electrophilic or nucleophilic transformations.

Molecular Polarisability Dipole Moment Conformational Analysis Electronic Effects

Acute Inhalation Toxicity: 4'-Chloroacetophenone vs. Structural Analogs

4'-Chloroacetophenone exhibits significant acute inhalation toxicity with a reported LC₅₀ (mice) of 1,752 mg/m³ over a 15-minute exposure period [1]. Human exposure data indicate a TCL₀ of 1 mg/m³ over 4 hours [2]. This compound carries GHS hazard statements H330 (fatal if inhaled) and H302 (harmful if swallowed) . These toxicological parameters differentiate it from less hazardous acetophenone derivatives lacking halogen substitution, which generally exhibit lower acute inhalation toxicity.

Toxicology Safety Assessment Inhalation Hazard Risk Management

Evidence-Backed Application Scenarios Where 4'-Chloroacetophenone Provides Demonstrable Differentiation


Heck Cross-Coupling for Styrene-Functionalized Intermediates

When designing ligand-free palladium-catalyzed Heck couplings to generate styrenated aryl ketones, 4'-chloroacetophenone serves as a viable electron-poor aryl chloride substrate. However, as demonstrated by Palmisano et al., both 4'-chloroacetophenone and 4'-bromoacetophenone generate up to 15% oxidation byproducts unless reactions are conducted under nitrogen atmosphere [1]. This scenario applies to process chemists synthesizing functionalized stilbene-like intermediates where the para-chloro group must be retained for subsequent transformations. Procurement of 4'-chloroacetophenone over alternative halides should be based on downstream compatibility requirements rather than assumed oxidative stability advantages.

Biocatalytic Synthesis of (R)-Configured Chiral Alcohols

For enzymatic asymmetric reduction using TeSADH mutant enzymes, 2-halo-4'-chloroacetophenone derivatives reliably produce (R)-configured halohydrin alcohols, whereas the corresponding 4'-fluoroacetophenone derivative yields the (S)-enantiomer [1]. This scenario is directly relevant to medicinal chemistry programs requiring enantiopure β-halohydrin building blocks for further functionalization. Researchers must procure 4'-chloroacetophenone (rather than 4'-fluoroacetophenone) when the (R)-alcohol configuration is specified in the synthetic route.

Synthesis of Planar N,S-Donor Schiff Base Ligands for Coordination Chemistry

When preparing S-benzyldithiocarbazate-derived Schiff base ligands that require a planar molecular geometry with perpendicular phenyl ring orientation, 4'-chloroacetophenone is the appropriate precursor. X-ray crystallography confirms that the NS4 ligand derived from 4'-chloroacetophenone adopts this specific conformation, which directly influences metal coordination behavior and resultant antimicrobial activity [1]. The ortho-chloro isomer yields a geometrically distinct ligand with different bioactivity, underscoring the necessity of isomer-specific procurement.

Pharmaceutical Intermediate for Lofepramine Antidepressant Synthesis

4'-Chloroacetophenone serves as a key starting material in the patented synthesis of lofepramine hydrochloride, an antidepressant agent. The synthetic route involves conversion to 2-bromo-4'-chloroacetophenone, which subsequently undergoes alkylation with a dibenzazepine derivative [1]. This established industrial application provides a validated use case where 4'-chloroacetophenone is specifically required; substitution with alternative halogenated acetophenones would alter the downstream bromination efficiency and final product purity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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